molecular formula C13H13N5O5S B3718420 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3718420
M. Wt: 351.34 g/mol
InChI Key: UBAFFHBVUNCVKH-LHHJGKSTSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazin-3,5-dione core linked via a sulfanyl group to an acetohydrazide moiety. Its synthesis typically involves condensation reactions between hydrazide precursors and aldehydes/ketones under reflux conditions . The triazinone and phenolic moieties suggest applications in medicinal chemistry (e.g., antimicrobial or antitumor agents) or agrochemicals (e.g., pesticidal activity) .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S/c1-23-9-4-7(2-3-8(9)19)5-14-16-10(20)6-24-12-11(21)15-13(22)18-17-12/h2-5,19H,6H2,1H3,(H,16,20)(H2,15,18,21,22)/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAFFHBVUNCVKH-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde to form the desired hydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of derivatives:

Parameter Target Compound Analogues Key Differences
Core Heterocycle 1,2,4-Triazin-3,5-dione 1,2,4-Triazole (e.g., )
1,2,5-Oxadiazine (e.g., )
Triazinones exhibit higher electron-withdrawing capacity due to dual carbonyl groups .
Sulfanyl Linkage Sulfanyl (-S-) bridge Sulfonyl (-SO₂-) or methyl ester linkages (e.g., ) Sulfanyl groups enhance nucleophilicity, while sulfonyl groups increase stability .
Hydrazide Substituent (E)-4-Hydroxy-3-methoxyphenyl group 2-Hydroxyphenyl ()
Unsubstituted phenyl ()
Methoxy and hydroxy groups improve solubility and metal-chelating potential .

Methodologies for Structural and Functional Comparison

Similarity Coefficients

The Tanimoto coefficient (Tc) is widely used to quantify structural similarity via binary fingerprints. For the target compound, Tc values >0.7 indicate high similarity to triazinone-based pesticides (e.g., metsulfuron-methyl in ) . However, Tc may underestimate similarities for stereoisomers or compounds with divergent substituents .

Graph-Based Comparisons

Subgraph matching (e.g., GEM-Path) directly compares molecular graphs, revealing that the target compound shares 85% structural overlap with ’s triazole derivative but only 60% with oxadiazines () . This method better captures spatial and electronic differences than fingerprint-based approaches .

Biological Activity

The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a derivative of hydrazide and triazine that exhibits significant biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure

The molecular formula for this compound is C13H14N4O4S. Its structure features a triazine ring and a methoxy-substituted phenyl group that are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazine moieties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 10.28 μg/mL, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • HepG2 (liver cancer) : Demonstrated an EC50 value of 10.79 μM, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses moderate activity against several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anticonvulsant effects. In animal models, it was found to significantly reduce seizure frequency and duration when tested against induced seizures.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of DNA synthesis : The triazine ring is known to interfere with nucleic acid metabolism.
  • Induction of apoptosis : Studies suggest that the compound activates caspase pathways leading to programmed cell death in cancer cells .

Case Studies

  • In vitro Studies : A series of in vitro assays were conducted using MTT assays to assess cell viability in different cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
  • Animal Models : In vivo studies involving mice demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histopathological examinations confirmed decreased mitotic activity within treated tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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